Tert-butyl 4-amino-3-iodobenzoate

Description

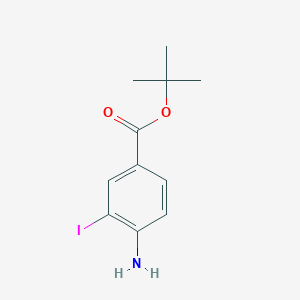

tert-Butyl 4-amino-3-iodobenzoate is a substituted benzoate ester featuring an amino group at the 4-position, an iodine atom at the 3-position, and a tert-butyl ester moiety. This compound is primarily utilized in organic synthesis and medicinal chemistry as a building block for constructing complex molecules, particularly in cross-coupling reactions and sulfonamide formations.

Properties

Molecular Formula |

C11H14INO2 |

|---|---|

Molecular Weight |

319.14 g/mol |

IUPAC Name |

tert-butyl 4-amino-3-iodobenzoate |

InChI |

InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,13H2,1-3H3 |

InChI Key |

ZJJBWJMYUMCMKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-3-iodobenzoate typically involves the iodination of tert-butyl 4-aminobenzoate. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the amino group.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the amino group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products like tert-butyl 4-amino-3-azidobenzoate or tert-butyl 4-amino-3-cyanobenzoate can be formed.

Oxidation Products: Tert-butyl 4-nitro-3-iodobenzoate can be formed through oxidation.

Reduction Products: this compound can be reduced to tert-butyl 4-amino-3-iodobenzylamine.

Scientific Research Applications

Tert-butyl 4-amino-3-iodobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-iodobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall bioactivity.

Comparison with Similar Compounds

Reactivity and Functionalization

- Iodine Reactivity: All analogs participate in iodine-mediated cross-coupling reactions.

- Amino Group Reactivity: The amino group in all derivatives can undergo sulfonylation or alkylation. Ethyl 4-amino-3-iodobenzoate reacts efficiently with p-toluenesulfonyl chloride at room temperature, achieving full conversion in 2 hours . Similar reactivity is expected for the tert-butyl analog, though steric effects might necessitate longer reaction times.

- Ester Hydrolysis : Methyl and ethyl esters are more prone to hydrolysis under basic or acidic conditions compared to the tert-butyl ester, which is resistant due to the bulky tert-butyl group. This property makes the tert-butyl derivative advantageous in reactions requiring ester stability .

Biological Activity

Tert-butyl 4-amino-3-iodobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNOI

- Molecular Weight : 303.14 g/mol

- CAS Number : 1065101-49-6

This compound features a tert-butyl group, an amino group, and an iodine atom attached to a benzoate structure, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom may participate in halogen bonding, enhancing the compound's affinity for specific receptors or enzymes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its ability to inhibit tumor growth in various cancer models. In vitro assays demonstrated that this compound effectively reduced cell viability in cancer cell lines, with IC values indicating significant antiproliferative effects .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes involved in cancer progression and neurodegenerative diseases. Specifically, it has been assessed for its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition profiles indicated that this compound exhibits selectivity towards BChE, making it a candidate for further development as a therapeutic agent for conditions like Alzheimer's disease .

Case Studies

-

Study on Neuroprotective Effects :

- A study evaluated the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cells. The results showed that the compound significantly reduced reactive oxygen species (ROS) levels and protected neuronal integrity, suggesting its potential use in neurodegenerative disorders .

- Antitumor Activity :

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals notable distinctions in biological activity:

| Compound Name | IC (µM) | Enzyme Target | Biological Activity |

|---|---|---|---|

| This compound | 25 | BChE | Moderate inhibitor |

| Tert-butyl 4-amino-2-bromobenzoate | 15 | AChE | Strong inhibitor |

| Tert-butyl 4-amino-3-chlorobenzoate | 30 | AChE/BChE | Weak inhibitor |

This table illustrates the varying degrees of enzyme inhibition among related compounds, highlighting the unique profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.